

Spectroscopic Profile of 2-Methylbenzo[d]oxazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzo[d]oxazole-5-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Methylbenzo[d]oxazole-5-carboxylic acid**, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of complete, publicly accessible experimental spectra for this specific compound, this guide combines predicted data with established principles of spectroscopic analysis for its constituent functional groups. The information herein serves as a valuable resource for the identification, characterization, and quality control of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic values for **2-Methylbenzo[d]oxazole-5-carboxylic acid**. These predictions are based on analogous compounds and established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Predicted)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~12.0 - 13.0	Broad Singlet	1H	Carboxylic Acid (-COOH)
~8.2 - 8.4	Singlet	1H	Aromatic H (H-4)
~8.0 - 8.2	Doublet	1H	Aromatic H (H-6)
~7.6 - 7.8	Doublet	1H	Aromatic H (H-7)
~2.6 - 2.8	Singlet	3H	Methyl (-CH ₃)

Solvent: DMSO-d₆

¹³C NMR (Expected)

Chemical Shift (δ , ppm)	Assignment
~167	Carboxylic Acid Carbonyl (-COOH)
~165	C2 (Oxazole Ring)
~150	C7a (Oxazole Ring)
~142	C3a (Oxazole Ring)
~128	C5 (Aromatic Ring)
~125	C6 (Aromatic Ring)
~122	C4 (Aromatic Ring)
~111	C7 (Aromatic Ring)
~15	Methyl Carbon (-CH ₃)

Solvent: DMSO-d₆

Table 2: Infrared (IR) Spectroscopy Data (Expected)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
1710-1680	Strong	C=O stretch (Carboxylic Acid)
~1620, 1580, 1480	Medium-Strong	C=C and C=N stretching (Aromatic and Oxazole Rings)
~1300	Medium	C-O stretch (Carboxylic Acid)
~1250	Medium	Asymmetric C-O-C stretch (Oxazole Ring)
~1050	Medium	Symmetric C-O-C stretch (Oxazole Ring)

Table 3: Mass Spectrometry (MS) Data (Expected)

m/z	Interpretation
177	[M] ⁺ (Molecular Ion)
162	[M - CH ₃] ⁺
132	[M - COOH] ⁺
104	[M - COOH - CO] ⁺

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of **2-Methylbenzo[d]oxazole-5-carboxylic acid**.

Synthesis

A plausible synthetic route involves the condensation of 3-amino-4-hydroxybenzoic acid with acetic anhydride.

Procedure:

- A mixture of 3-amino-4-hydroxybenzoic acid and an excess of acetic anhydride is heated at reflux for 2-4 hours.
- The reaction mixture is cooled to room temperature, and the excess acetic anhydride is removed under reduced pressure.
- The resulting solid is triturated with a suitable solvent (e.g., diethyl ether) to remove impurities.
- The crude product is then recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure **2-Methylbenzo[d]oxazole-5-carboxylic acid**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz NMR spectrometer.
- Data Acquisition: Standard pulse sequences are used for acquiring ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy:

- Sample Preparation: A small amount of the solid sample is finely ground with KBr and pressed into a thin pellet.
- Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

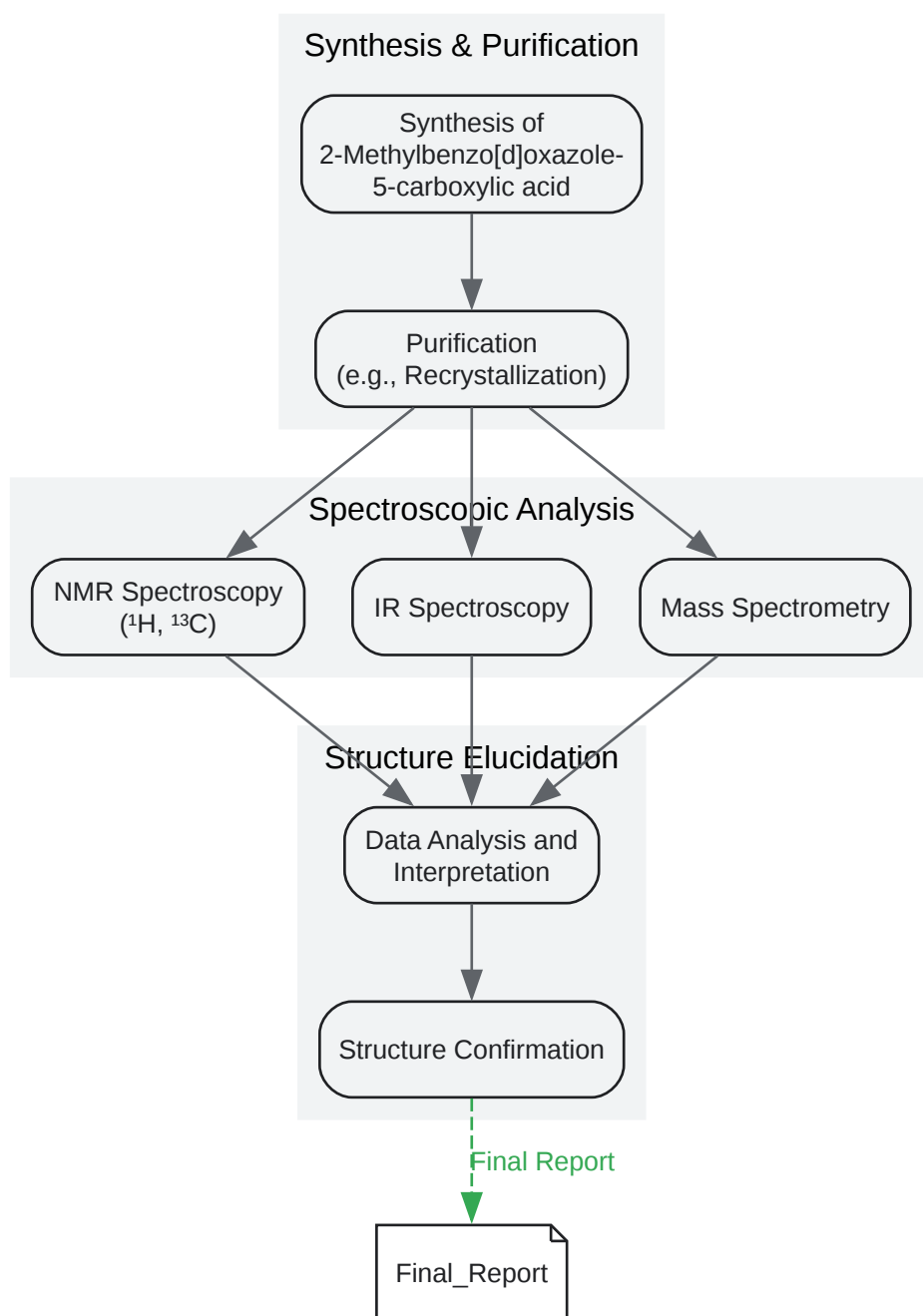
Mass Spectrometry (MS):

- Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

- Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) or electron impact (EI) source is used.
- Data Acquisition: The mass spectrum is acquired in positive ion mode over a suitable m/z range.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like **2-Methylbenzo[d]oxazole-5-carboxylic acid**.



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Caption: Workflow for Synthesis and Spectroscopic Analysis.

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Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com